2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide is a complex organic compound that features a triazinoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazinoindole core, followed by the introduction of the isopropyl group and the sulfanyl linkage. The final step involves the acylation with 2-pyrimidinyl acetamide.
Formation of Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole structure.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.
Sulfanyl Linkage Formation: The sulfanyl group is introduced through thiolation reactions, typically using thiolating agents like thiourea.
Acylation with 2-Pyrimidinyl Acetamide: The final step involves the acylation of the intermediate with 2-pyrimidinyl acetamide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazinoindole core or the pyrimidinyl acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl ring or the triazinoindole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Substituted pyrimidinyl or triazinoindole derivatives.
Scientific Research Applications
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s properties are explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazinoindole core and the pyrimidinyl acetamide moiety are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar core structure but with an ethyl group instead of an isopropyl group.
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide: Similar structure but with diphenylacetamide instead of pyrimidinyl acetamide.
Uniqueness
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide is unique due to the combination of the triazinoindole core with the pyrimidinyl acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H17N7OS |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C18H17N7OS/c1-11(2)25-13-7-4-3-6-12(13)15-16(25)22-18(24-23-15)27-10-14(26)21-17-19-8-5-9-20-17/h3-9,11H,10H2,1-2H3,(H,19,20,21,26) |
InChI Key |
BVTSUFXBXAUYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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